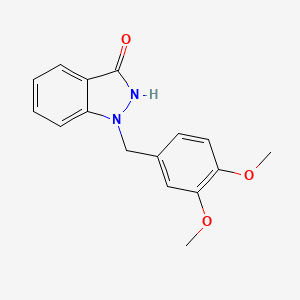
1H-Indazol-3-ol, 1-veratryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-ol, 1-veratryl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-ol, 1-veratryl- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core . Another method includes the use of ortho-fluorobenzaldehyde and hydrazine, which also leads to the formation of indazole derivatives .
Industrial Production Methods: Industrial production of 1H-Indazol-3-ol, 1-veratryl- typically involves metal-catalyzed reactions due to their efficiency and high yields. For example, a copper acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole structure.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-3-ol, 1-veratryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
1H-Indazol-3-ol, 1-veratryl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-ol, 1-veratryl- involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its basic structure and biological activities.
2H-Indazole: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Indazol-3-amine: A derivative with an amino group at the 3-position, studied for its potential as a kinase inhibitor.
Uniqueness: 1H-Indazol-3-ol, 1-veratryl- is unique due to the presence of the veratryl group, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other indazole derivatives.
Properties
CAS No. |
1229-97-6 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-13-6-4-3-5-12(13)16(19)17-18/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
XHCGLUVJQPPZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


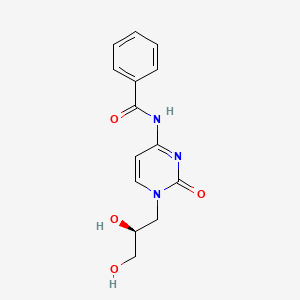
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
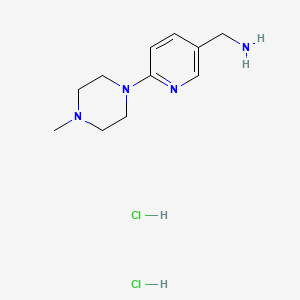
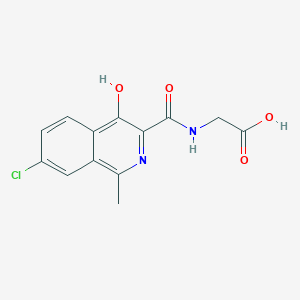
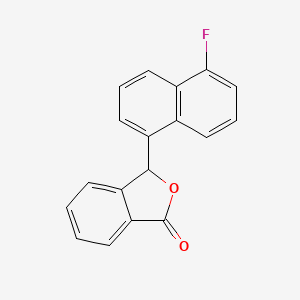

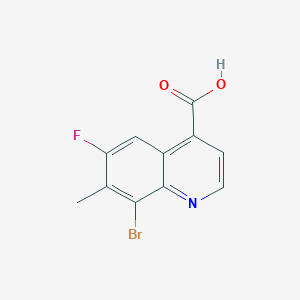
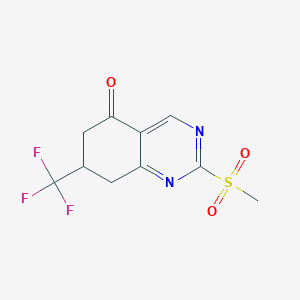
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
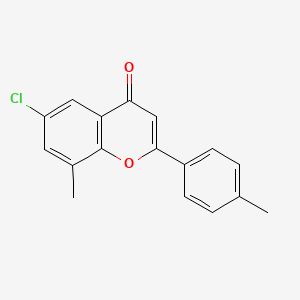
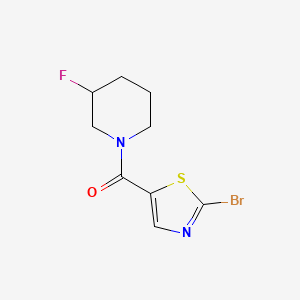

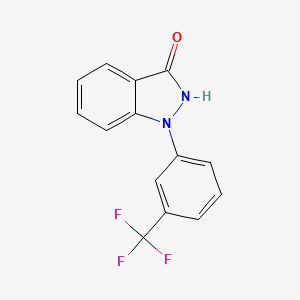
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
